molecular formula C18H23FO2 B1336690 16alpha-Fluoro-17beta-estradiol CAS No. 92817-10-2

16alpha-Fluoro-17beta-estradiol

Cat. No.: B1336690
CAS No.: 92817-10-2
M. Wt: 290.4 g/mol
InChI Key: KDLLNMRYZGUVMA-ZXXIGWHRSA-N
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Description

16alpha-Fluoro-17beta-estradiol is a fluorinated analog of estradiol that serves as a critical compound in endocrine and cancer research. Its primary research value lies in its high binding affinity to estrogen receptors (ER), making it a cornerstone for studying ER-positive cancers, particularly breast cancer . The most significant application of this compound is as the precursor for the positron emission tomography (PET) imaging agent 16α-[18F]Fluoro-17β-estradiol ([18F]FES) . [18F]FES PET is a non-invasive imaging technique used to detect estrogen receptor-positive lesions in patients with recurrent or metastatic breast cancer, allowing for whole-body assessment of ER status and heterogeneity . This imaging biomarker has been clinically proven to help predict which patients are likely to respond to endocrine therapy, thereby playing a vital role in treatment selection and monitoring . The mechanism of action involves the compound passively diffusing into cells and binding to nuclear estrogen receptors. In the context of PET imaging, the radiolabeled version ([18F]FES) accumulates in tissues that express ER, enabling the visualization and quantification of ER-positive tumors . Studies have shown that its uptake in tumors correlates excellently with ER expression measured by immunohistochemistry . The molecular formula of this compound is C18H23FO2, and its molecular weight is 290.37 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLLNMRYZGUVMA-ZXXIGWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027871
Record name 16alpha-Fluoroestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92817-10-2
Record name Fluoroestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092817102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Fluoroestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVI5P34A3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoroestradiol F-18 involves introducing a fluorine-18 isotope into the estradiol backbone. The most common method is nucleophilic substitution, where [18F]fluoride ions react with a precursor molecule. The reaction conditions typically include a suitable solvent, a base (e.g., potassium carbonate), and a phase-transfer catalyst. The final product is purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Fluoroestradiol F-18 is produced in specialized facilities equipped with cyclotrons for isotope production. These facilities follow strict quality control measures to ensure the safety and efficacy of the radiopharmaceutical .

Chemical Reactions Analysis

Nucleophilic Fluorination of Estrone Derivatives

The synthesis of 16α-fluoro-17β-estradiol begins with the fluorination of estrone enol acetate. This reaction involves:

  • Substrate : Estrone 3-acetate (17-enol acetate)
  • Fluorinating Agent : [18F]Fluoride ions produced via the 18O(p,n)18F^{18}\text{O}(p,n)^{18}\text{F} nuclear reaction
  • Conditions : Anhydrous acetonitrile, phase transfer catalysts (e.g., Kryptofix 222 or tetrabutylammonium bicarbonate), and heating at 115°C for 15 minutes .

Key Reaction Steps :

  • Trapping and Elution : [18F]Fluoride is trapped on a QMA cartridge and eluted with a K2_2CO3_3/K222 solution.
  • Azeotropic Drying : Removal of water via azeotropic distillation with acetonitrile.
  • Nucleophilic Substitution : Reaction with the estrone precursor (MMSE) to form the fluorinated intermediate.

Yield : 48.7 ± 0.95% with Kryptofix 222, 46.7 ± 0.77% with tetrabutylammonium bicarbonate .

Hydrolysis and Purification Steps

Following fluorination, acidic hydrolysis and neutralization are critical:

  • Hydrolysis : 2 M HCl at 120°C for 3.5 minutes cleaves protective groups.
  • Neutralization : 5.6% NaHCO3_3 solution adjusts pH to 7–8 .

Purification :

  • Method : Semi-preparative HPLC with a C18 column.
  • Mobile Phase : Ethanol/water (45:55 v/v) at 4 mL/min.
  • Retention Time : 7.5–7.6 minutes .

Purity : >99% radiochemical purity after purification .

Phase Transfer Catalysts in Fluorination

Catalyst selection impacts radiochemical yield and stability:

CatalystRadiochemical Yield (%)Reaction Time (min)Stability (4h)
Kryptofix 22248.7 ± 0.9548 ± 2>95%
Tetrabutylammonium46.7 ± 0.7748 ± 393%

Data from Frontiers in Oncology (2020)

Both catalysts enable efficient fluorination, but Kryptofix 222 achieves marginally higher yields and stability.

Receptor Binding and Selectivity

16α-fluoro-17β-estradiol exhibits high ER binding affinity:

  • ERα Affinity : Comparable to estradiol (100% relative binding) .
  • ERβ Selectivity : Minimal, making it ideal for ERα-specific imaging .

Biodistribution in Rats :

TissueUptake (%ID/g at 1h)
Uterus7.09 ± 1.04
Liver0.40 ± 0.07
Blood0.14 ± 0.07

Data from Cancer Imaging Program

Stability and Metabolite Analysis

  • In Vitro Stability : >95% intact tracer after 4 hours in saline .
  • Metabolites : Primary metabolite is glucuronidated 16α-fluoroestradiol, which does not cross cell membranes .

This synthesis and reaction framework ensures reliable production of 16α-fluoro-17β-estradiol for clinical PET imaging, validated by its diagnostic accuracy in ER-positive breast cancer .

Scientific Research Applications

Fluoroestradiol F-18 has several critical applications:

    Breast Cancer Imaging: It helps visualize estrogen receptor-positive lesions, aiding in diagnosis and treatment planning.

    Research: Scientists use it to study estrogen receptor distribution and expression in various tissues.

    Drug Development: Researchers explore its potential as a tool for evaluating new estrogen-based therapies.

Mechanism of Action

Fluoroestradiol F-18 binds to estrogen receptors (ERs) in breast tissue. The PET imaging captures the distribution of ERs, providing valuable information about tumor location, size, and response to treatment.

Comparison with Similar Compounds

16α-Hydroxyestradiol (16α-OHE2)

  • Receptor Activity : Exhibits estrogenic potency comparable to E2 in ER+ breast cancer cells (MCF-7, T47D), promoting cell proliferation and transactivation .
  • Carcinogenicity: Unlike FES, 16α-OHE2 is implicated in hormone-associated cancers due to its mitogenic activity and metabolic stability .
  • Diagnostic Utility: Not used in imaging due to lack of radiolabeling and poor target-to-background contrast compared to FES .

2-Hydroxyestradiol (2-OHE2)

  • Receptor Activity : Acts as a weak ER agonist and antagonist, suppressing E2-induced proliferation in breast cancer cells .
  • Safety: Less carcinogenic than 16α-OHE2 but lacks clinical relevance due to low ER affinity .
Parameter 16α-[18F]FES 17β-Estradiol (E2) 16α-OHE2 2-OHE2
ERα Binding Affinity High High High Low
ERβ Binding Affinity Moderate Moderate Moderate Low
Mitogenic Activity Low (diagnostic) High High Weak antagonist
Imaging Utility ERα/β PET tracer None None None

Fluorinated Estrogen Derivatives

16β-Fluoro-17β-estradiol

  • Structural Difference : Fluorine at 16β instead of 16α.
  • Receptor Selectivity : Reduced ERα affinity compared to 16α-FES due to steric hindrance, limiting clinical adoption .

17α-Ethynyl-16α-Fluoroestradiol

  • Modification : Addition of an ethynyl group at C15.
  • Metabolic Stability : Increased resistance to hepatic degradation but lower ER specificity than FES .

ERβ-Selective Ligands: 5-[18F]FEDPN

  • Design : Synthetic ligand with 8.3-fold ERβ selectivity .
  • Performance : Demonstrated modest ERβ-specific uptake in preclinical models, unlike FES, which remains superior for ERα imaging .
  • Clinical Relevance: Limited due to lower absolute binding affinity compared to FES .
Tracer ERα Selectivity ERβ Selectivity Clinical Validation
16α-[18F]FES High Moderate Phase III studies
5-[18F]FEDPN Low High Preclinical only

Stereoisomers: 17α-Estradiol

  • Neuroprotection : In rat models of cerebral ischemia, 17α-estradiol showed comparable antioxidant effects to 17β-estradiol but lower ER-mediated efficacy .
  • Diagnostic Use: Not applicable due to minimal ER binding.

Key Research Findings

Diagnostic Accuracy of FES-PET

  • Sensitivity and Specificity : In a cohort of 43 breast cancer patients, FES-PET showed 76% sensitivity and 100% specificity for ER+ lesions compared to biopsy-based ER assays .
  • Heterogeneity Detection : Identified ER- subclones in 24% of ER+ tumors, predicting resistance to hormonal therapy .

Comparative Biodistribution

  • Uterine Uptake: FES showed selective uptake in ER-rich tissues (e.g., uterus: 3.34% ID/g in rats) with minimal background signal, outperforming non-fluorinated estrogens .
  • Tumor Correlation : FES uptake in DMBA-induced rat breast tumors correlated with ER concentration (r=0.45, p<0.05) .

Biological Activity

16alpha-Fluoro-17beta-estradiol (18F-FES) is a synthetic estrogen analog widely utilized in medical imaging and research, particularly in the context of estrogen receptor (ER)-positive cancers. Its biological activity is primarily linked to its interaction with estrogen receptors, which mediates various physiological and pathological processes. This article explores the compound's biological activity, focusing on its diagnostic applications, pharmacokinetics, and clinical implications.

This compound is a radiolabeled estrogen derivative used in positron emission tomography (PET) imaging to assess estrogen receptor status in tumors. The compound is characterized by its high affinity for ERα, making it an effective tracer for detecting ER-positive malignancies, particularly breast and endometrial cancers.

The biological activity of 18F-FES is primarily mediated through its binding to estrogen receptors, which are critical for the regulation of gene expression involved in reproductive and other physiological functions. Upon binding to ERs, 18F-FES can influence cellular proliferation, differentiation, and apoptosis.

3. Pharmacokinetics

The pharmacokinetic profile of 18F-FES demonstrates rapid distribution and clearance from the bloodstream, allowing for effective imaging within a short time frame post-administration. Studies indicate that the compound achieves peak uptake in target tissues within 30 to 60 minutes after intravenous injection, with a half-life suitable for clinical imaging applications.

4.1 Imaging Estrogen Receptor Status

18F-FES PET imaging has emerged as a non-invasive alternative to biopsy for determining ER status in patients with metastatic breast cancer (MBC). A prospective multicenter trial involving 200 patients demonstrated high sensitivity (95%) and specificity (80%) for predicting ER expression using qualitative assessment of 18F-FES uptake .

StudySensitivitySpecificityPositive Predictive ValueNegative Predictive Value
Ulaner et al., 202295% (89-97)80% (66-89)93% (87-96)85% (72-92)

4.2 Prognostic Value in Cancer Treatment

Research has shown that higher uptake of 18F-FES correlates with better prognosis in ER-positive cancer patients undergoing treatment. For instance, a study assessed the prognostic value of 18F-FES PET in predicting progression-free survival (PFS) in patients treated with fulvestrant therapy . The findings indicated that patients with higher baseline uptake had significantly improved outcomes.

4.3 Diagnostic Accuracy

A study evaluating the diagnostic accuracy of 18F-FES PET-CT found that it effectively identifies ER status in recurrent or metastatic breast cancer cases where traditional biopsy methods are impractical . The positive agreement between PET results and immunohistochemical assays was reported at approximately 76.6%, indicating strong reliability for clinical decision-making.

Case Study: Breast Cancer Management

In a cohort of women with newly diagnosed metastatic ER-positive breast cancer, the use of 18F-FES PET/CT allowed for precise staging and treatment planning. Patients who underwent this imaging modality showed improved management outcomes compared to those relying solely on conventional imaging techniques .

Case Study: Endometrial Cancer

Another significant application was observed in endometrial cancer patients, where preoperative assessment using 18F-FES PET helped predict recurrence risks based on tumor aggressiveness indicated by SUV (Standard Uptake Values) measurements .

6. Safety Profile

The safety profile of 18F-FES has been evaluated across multiple studies, with procedural pain being the most common adverse event reported . No serious adverse events related to the compound were recorded, reinforcing its safety for clinical use.

7. Conclusion

This compound serves as a pivotal tool in modern oncology, particularly for assessing estrogen receptor status in various cancers. Its high diagnostic accuracy and non-invasive nature make it an invaluable asset for clinicians managing ER-positive malignancies. Ongoing research continues to refine its applications and enhance our understanding of its biological activity.

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling 16α-fluoro-17β-estradiol in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety protocols, including:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation: Avoid inhalation by working in a fume hood.
  • Storage: Keep the compound in a locked, cool, dry environment away from oxidizers .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for containment and dispose of waste via approved hazardous waste facilities .
  • Reproductive Toxicity: Pregnant researchers should avoid handling due to suspected fertility/developmental risks .

Q. What analytical methods are recommended for verifying the purity of synthetic 16α-fluoro-17β-estradiol?

  • Methodological Answer :

  • HPLC-Purification : Use reverse-phase HPLC with UV detection (λ = 280 nm) to isolate and validate purity (>95%) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 310.4 g/mol) and isotopic labeling (e.g., ¹⁸F) .
  • Nuclear Magnetic Resonance (NMR) : Characterize structural integrity via ¹H/¹³C NMR, focusing on fluorination at C16 and hydroxylation at C17 .
  • Regulatory Compliance: Cross-reference pharmacopeial standards (USP/EP) for QC validation .

Q. How should 16α-fluoro-17β-estradiol be stored to ensure stability?

  • Methodological Answer :

  • Short-term: Store at -20°C in airtight, light-resistant vials with desiccants to prevent hydrolysis .
  • Long-term: Aliquot and store at -80°C to minimize freeze-thaw degradation .
  • Solubility: Prepare stock solutions in anhydrous DMSO (10 mM) and dilute in PBS for in vitro assays .

Advanced Research Questions

Q. How can researchers design experiments to assess ER subtype selectivity (ERα vs. ERβ) of 16α-fluoro-17β-estradiol?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-estradiol) in ERα/ERβ-transfected cell lines. Calculate IC₅₀ values to determine binding affinity ratios (6.3-fold preference for ERα observed) .
  • Knockout Models : Compare biodistribution in ERα⁻/⁻ and ERβ⁻/⁻ mice. For example, uterine uptake of 16α-fluoro-17β-estradiol is ERα-dependent, while ovarian uptake may involve ERβ .
  • Blocking Studies : Co-administer unlabeled estradiol to confirm receptor-specific uptake in target tissues (e.g., mammary tumors) .

Q. How can discrepancies in biodistribution data between in vitro and in vivo studies be addressed?

  • Methodological Answer :

  • Protein Binding Analysis : Evaluate interactions with serum proteins (e.g., alpha-fetoprotein) using equilibrium dialysis. Van Brocklin et al. (1990) reported altered blood pharmacokinetics due to protein binding in rats .
  • Tissue-Specific Metabolism : Perform LC-MS/MS on homogenized tissues to identify metabolites (e.g., glucuronidated forms) that may reduce bioavailability .
  • Dosage Optimization : Adjust injected doses (e.g., 0.1–1.0 µg/kg) to account for nonlinear pharmacokinetics in primates vs. rodents .

Q. What strategies improve the specificity of 16α-fluoro-17β-estradiol in PET imaging of ER-positive tumors?

  • Methodological Answer :

  • Pre-Treatment with Antiestrogens : Administer tamoxifen 24 hours prior to imaging to block nonspecific uptake in ER-negative tissues .
  • Kinetic Modeling : Use dynamic PET scans with compartmental modeling (e.g., two-tissue model) to distinguish receptor-bound vs. free tracer .
  • Dual-Tracer Imaging : Combine with [¹⁸F]-FDG to differentiate ER expression from metabolic activity in heterogeneous tumors .

Q. Why does 16α-fluoro-17β-estradiol exhibit limited ERβ selectivity, and how can this be overcome?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at C11 (e.g., methyl groups) to enhance ERβ affinity. Yoo et al. (2023) achieved 8.3-fold ERβ selectivity with a fluorinated DPN analogue but noted modest in vivo performance .
  • Hybrid Tracers : Develop bifunctional ligands combining estradiol with ERβ-targeting peptides (e.g., peptidomimetics) .
  • Computational Docking : Use molecular dynamics simulations to identify ERβ-specific binding pockets for rational drug design .

Q. How should researchers document experimental protocols for reproducibility?

  • Methodological Answer :

  • Detailed Synthesis Reports : Include reaction conditions (e.g., temperature, catalysts), purification steps (HPLC gradients), and characterization data (NMR/MS spectra) .
  • In Vivo Protocols : Specify animal models (e.g., DMBA-induced tumors in rats), anesthesia protocols, and ROI analysis methods for PET studies .
  • Data Deposition : Upload raw datasets (e.g., binding curves, imaging files) to repositories like Zenodo or Figshare for public access .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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